N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-17-13(22-18-10)8-16-15(21)11-7-14(20)19(9-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXWUMEZOXPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Substitution Reactions at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is prone to nucleophilic substitution under controlled conditions. Key examples include:
Nucleophilic Displacement of Methyl Group
The methyl group on the oxadiazole ring can undergo substitution with nucleophiles such as amines or thiols. For instance:
-
Reaction with Primary Amines :
This reaction typically occurs in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding secondary amide derivatives .
Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis:
-
Acidic Hydrolysis :
This produces a carboxylic acid intermediate, which can further react to form esters or amides .
Hydrolysis of the Carboxamide Linker
The carboxamide group connecting the pyrrolidone and oxadiazole moieties is susceptible to hydrolysis:
Acidic Hydrolysis
In concentrated hydrochloric acid at reflux:
This yields 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and 3-methyl-1,2,4-oxadiazole-5-methanamine .
Basic Hydrolysis
Under alkaline conditions (e.g., NaOH, 100°C):
The reaction proceeds via nucleophilic attack by hydroxide ions, forming a carboxylate salt .
Reduction of the Pyrrolidone Ring
The 5-oxo group in the pyrrolidone ring can be selectively reduced:
Lithium Aluminum Hydride (LiAlH4)
This produces N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-hydroxy-1-phenylpyrrolidine-3-carboxamide, retaining the oxadiazole and phenyl groups .
Catalytic Hydrogenation
Using H₂ and Pd/C:
The ketone is reduced to a secondary alcohol without affecting the oxadiazole ring .
Oxidation Reactions
The phenyl group and pyrrolidone ring may undergo oxidation:
Phenyl Ring Oxidation
With KMnO₄ in acidic conditions:
The phenyl group is oxidized to a benzoic acid derivative, altering the compound’s hydrophilicity .
Pyrrolidone Ring Oxidation
Using ozone followed by H₂O₂:
This cleaves the pyrrolidone ring, generating a dicarboxylic acid .
Cross-Coupling Reactions
The oxadiazole-methyl group can participate in Suzuki-Miyaura couplings:
Borylation and Coupling
-
Borylation :
-
Coupling with Aryl Halides :
This modifies the methyl group to introduce aromatic substituents .
Mechanistic Insights
-
Oxadiazole Reactivity : The electron-deficient nature of the 1,2,4-oxadiazole ring facilitates nucleophilic attacks at the methyl group or ring-opening under harsh conditions .
-
Steric Effects : Bulky substituents on the phenyl group slow down hydrolysis of the carboxamide linker due to steric hindrance .
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Pharmacological and Physicochemical Properties
- Bioactivity: The cephalosporin derivative (17b) showed selective activity against non-replicating M. tuberculosis, though its synthesis yield was low (2%), indicating scalability challenges . Navacaprant’s quinoline core and fluorine substitution suggest enhanced blood-brain barrier penetration, contrasting with the main compound’s pyrrolidine, which may favor peripheral targets .
Physicochemical Properties :
- LogP : The main compound’s phenyl and oxadiazole groups likely confer moderate lipophilicity (estimated LogP ~2.5), balancing membrane permeability and aqueous solubility.
- Solubility : The dihydrochloride salt in highlights strategies to improve solubility for oxadiazole-containing compounds .
- Molecular Weight : The main compound (~314.3 g/mol) falls within drug-like space, similar to navacaprant (C25H32FN5O2, MW 453.56 g/mol) .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substitution : The 3-methyl-1,2,4-oxadiazole moiety is critical for stability across analogs. Replacing methyl with ethyl () may alter steric hindrance or electronic effects .
- Core Heterocycles: Pyrrolidine (main compound) vs. piperidine (): Piperidine’s six-membered ring may enhance conformational flexibility for target binding . Quinoline (navacaprant) vs. pyrrolidine: Quinoline’s aromatic system enables π-π stacking with CNS targets, whereas pyrrolidine’s rigidity may limit off-target interactions .
- Functional Groups :
- Carboxamide (main compound) vs. thioether (compound 45): Thioethers may confer higher metabolic liability due to oxidation risks .
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
- Molecular Formula : C13H14N4O3
- Molecular Weight : 270.31 g/mol
- CAS Number : 1396583-05-3
Mechanisms of Biological Activity
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : It potentially influences pathways related to apoptosis and cell proliferation.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic use.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests its potential as an anticancer agent.
Case Study 3: Anti-inflammatory Effects
The anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential application in treating inflammatory diseases.
Q & A
What are the established synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of this compound involves multi-step protocols, often leveraging nucleophilic substitutions and cyclization reactions. A common approach includes:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core via condensation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with appropriate amines under coupling agents (e.g., EDC/HOBt) .
- Step 2 : Introduction of the 3-methyl-1,2,4-oxadiazole moiety via reaction with hydroxylamine derivatives, followed by cyclization using dehydrating agents like PCl₃ or POCl₃ .
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) with potassium carbonate to enhance nucleophilicity and reduce side reactions .
- Control reaction temperatures (e.g., reflux in p-xylene for cyclization steps) to improve regioselectivity .
- Monitor intermediates via TLC or HPLC to isolate high-purity products before subsequent steps .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, and how can data from these methods resolve stereochemical uncertainties?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign stereochemistry by analyzing coupling constants (e.g., vicinal protons on the pyrrolidine ring) and NOE correlations .
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxadiazole and amide groups) .
- Crystallographic Methods :
How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on the oxadiazole ring) to identify trends in structure-activity relationships (SAR) .
- Contradiction Resolution : Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity and rule off-target effects .
What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes, and how can these models be validated experimentally?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, focusing on hydrogen bonding with the oxadiazole and hydrophobic contacts with the pyrrolidine ring .
- Molecular Dynamics (MD) : Simulate binding stability over time (≥100 ns trajectories) to assess conformational flexibility .
- Validation Strategies :
- Site-Directed Mutagenesis : Modify key residues in the enzyme’s active site to test predicted binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and compare with computational ΔG values .
What strategies are recommended for analyzing and mitigating byproduct formation during the synthesis of this compound?
Methodological Answer:
- Byproduct Identification :
- LC-MS : Detect low-abundance impurities and assign structures based on fragmentation patterns .
- ¹H NMR Kinetics : Monitor reaction progress in real-time to identify transient intermediates .
- Mitigation Approaches :
- Temperature Control : Lower reaction temperatures during sensitive steps (e.g., amide coupling) to reduce side reactions .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the target compound .
- Catalyst Screening : Test palladium or copper catalysts for selective cross-coupling steps to minimize undesired pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
